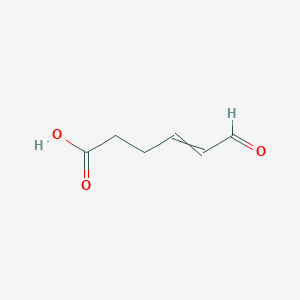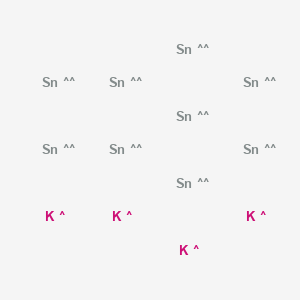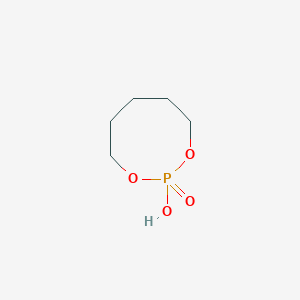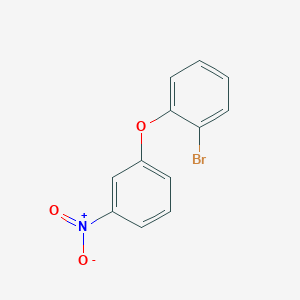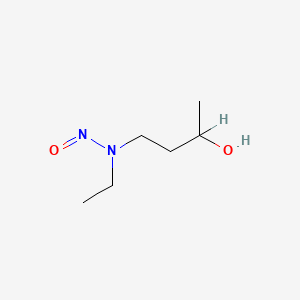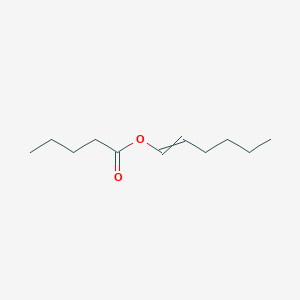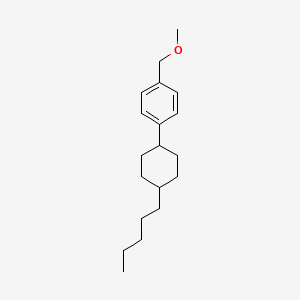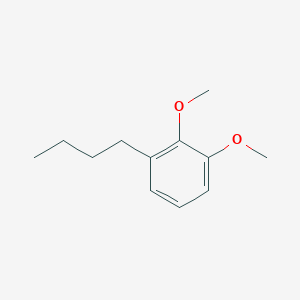
1-Butyl-2,3-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,3-dimethoxybenzene is an organic compound belonging to the class of aromatic compounds It consists of a benzene ring substituted with a butyl group at the first position and two methoxy groups at the second and third positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethoxybenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 2,3-dimethoxytoluene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-butyl-2,3-dimethoxybenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The butyl group provides hydrophobic character, affecting the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-4-methoxybenzene: Similar structure but with only one methoxy group.
1-Butyl-2,4-dimethoxybenzene: Similar structure but with methoxy groups at different positions.
1-Butyl-3,4-dimethoxybenzene: Similar structure but with methoxy groups at different positions.
Uniqueness: 1-Butyl-2,3-dimethoxybenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The presence of two methoxy groups adjacent to each other can lead to unique electronic effects and steric interactions, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
82895-27-0 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-butyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C12H18O2/c1-4-5-7-10-8-6-9-11(13-2)12(10)14-3/h6,8-9H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
TYEIKLOYVMBOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=CC=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



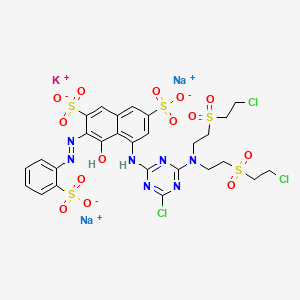
![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
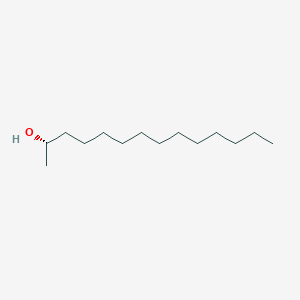
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
